
ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system, which is a key structural component in many biologically significant molecules, including nucleotides and certain alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Purine Derivative: Starting with a suitable purine precursor, such as xanthine, the compound undergoes methylation to introduce the 1,3-dimethyl groups.
Attachment of the Piperazine Ring: The next step involves the nucleophilic substitution reaction where the purine derivative reacts with piperazine under controlled conditions.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the purine ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules and in the study of purine chemistry.
Biology: Investigating its role in biological systems, particularly in relation to nucleotides and nucleic acids.
Medicine: Potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The piperazine ring could facilitate binding to specific molecular targets, while the purine moiety might mimic natural nucleotides.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
Ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate is unique due to its specific combination of the purine and piperazine rings, along with the ethyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H22N6O4 |
|---|---|
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
ethyl 4-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N6O4/c1-4-25-15(24)20-7-5-19(6-8-20)10-21-9-16-12-11(21)13(22)18(3)14(23)17(12)2/h9H,4-8,10H2,1-3H3 |
Clave InChI |
BPBJXBYJIORFII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


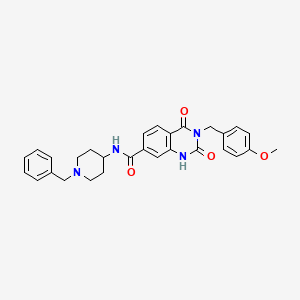
![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106530.png)
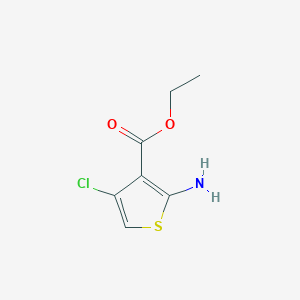
![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106542.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106544.png)
![ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14106551.png)
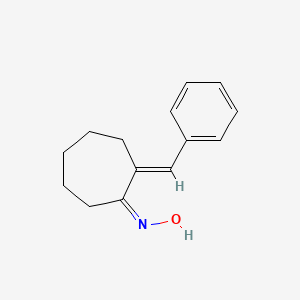
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106562.png)
![N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106568.png)
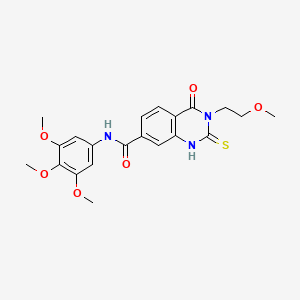
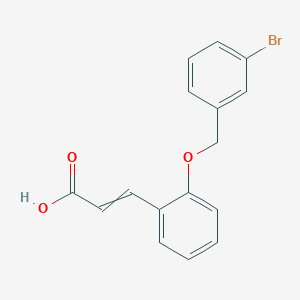
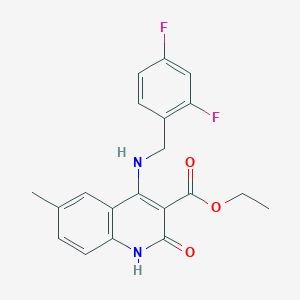
![methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B14106587.png)
![N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106601.png)
